Cas no 1013-18-9 (1-(Chloroacetyl)-2-methylindoline)

1013-18-9 structure
Nome del prodotto:1-(Chloroacetyl)-2-methylindoline
Numero CAS:1013-18-9
MF:C11H12ClNO
MW:209.672081947327
MDL:MFCD03147354
CID:117362
PubChem ID:5151801
1-(Chloroacetyl)-2-methylindoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloro-1-(2-methylindolin-1-yl)ethanone
- 1-(Chloroacetyl)-2-methylindoline
- 2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Ethanone,2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-
- 1-(chloroacetyl)-2-methylindoline(SALTDATA: FREE)
- 1-chloroacetyl-2-methyl-2,3-dihydro-indole
- N-Chloracetyl-2-methyl-2,3-dihydro-indol
- 2-chloro-1-(2-methyl-1-indolinyl)ethanone
- 1H-indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-
- 2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone
- Ethanone, 2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-
- Z56869453
- AKOS016042050
- LS-04414
- MFCD03147354
- 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- SR-01000037793-1
- SB64197
- 1013-18-9
- AKOS000430993
- DTXSID90408879
- SR-01000037793
- EN300-01632
- FT-0683817
- 2-CHLORO-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
- SCHEMBL11438312
-
- MDL: MFCD03147354
- Inchi: InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3
- Chiave InChI: FVXKYKPCJPPTCB-UHFFFAOYSA-N
- Sorrisi: CC1CC2=CC=CC=C2N1C(=O)CCl
Proprietà calcolate
- Massa esatta: 209.06100
- Massa monoisotopica: 209.0607417g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 20.3Ų
Proprietà sperimentali
- Densità: 1.217
- Punto di ebollizione: 385.5°C at 760 mmHg
- Punto di infiammabilità: 187°C
- Indice di rifrazione: 1.565
- PSA: 20.31000
- LogP: 2.26800
1-(Chloroacetyl)-2-methylindoline Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
1-(Chloroacetyl)-2-methylindoline Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-(Chloroacetyl)-2-methylindoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01632-0.5g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 0.5g |
$118.0 | 2023-05-01 | |
TRC | B418353-50mg |
1-(Chloroacetyl)-2-methylindoline |
1013-18-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B418353-100mg |
1-(Chloroacetyl)-2-methylindoline |
1013-18-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 058146-1g |
2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone |
1013-18-9 | 95% | 1g |
£58.00 | 2022-03-01 | |
Fluorochem | 058146-5g |
2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone |
1013-18-9 | 95% | 5g |
£167.00 | 2022-03-01 | |
Enamine | EN009-7141-0.05g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Ambeed | A754978-5g |
2-Chloro-1-(2-methylindolin-1-yl)ethanone |
1013-18-9 | 95+% | 5g |
$188.0 | 2024-04-26 | |
Enamine | EN009-7141-10g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 10g |
$590.0 | 2023-10-28 | |
Enamine | EN009-7141-2.5g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 2.5g |
$165.0 | 2023-10-28 | |
1PlusChem | 1P0004MT-5g |
Ethanone, 2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)- |
1013-18-9 | 95% | 5g |
$212.00 | 2025-02-18 |
1-(Chloroacetyl)-2-methylindoline Letteratura correlata
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
1013-18-9 (1-(Chloroacetyl)-2-methylindoline) Prodotti correlati
- 860785-50-8(4-Benzyl(ethyl)amino-1-methyl-1H-pyrazolo3,4-bpyridine-5-carboxylic acid)
- 1261685-49-7(3-Chloro-3'-(difluoromethoxy)-4'-(trifluoromethyl)propiophenone)
- 1427504-81-1(3-Cyano-2-methoxy-4-benzyloxy pyridine)
- 1041583-35-0(4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride)
- 2300723-87-7(2(1H)-Isoquinolinecarboxylic acid, 5-bromo-3,4-dihydro-, phenylmethyl ester)
- 2088310-92-1(methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate)
- 1805504-46-4(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-hydroxypyridine)
- 2679927-88-7(rac-(2R,3S)-2-phenyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1358521-01-3(N-[(4-fluorophenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide)
- 112898-02-9(L-Phenylalaninamide,N-formyl-L-methionyl-L-leucyl-N-[(2-fluorophenyl)methyl]- (9CI))
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1013-18-9)1-(Chloroacetyl)-2-methylindoline

Purezza:99%
Quantità:5g
Prezzo ($):169.0